molecular formula C14H19NO3 B6314698 tert-Butyl 5-methoxyisoindoline-2-carboxylate CAS No. 1824073-96-2

tert-Butyl 5-methoxyisoindoline-2-carboxylate

Cat. No.: B6314698
CAS No.: 1824073-96-2
M. Wt: 249.30 g/mol
InChI Key: RLPRJHLDNXWKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 5-methoxyisoindoline-2-carboxylate: is a chemical compound with the molecular formula C14H19NO3 It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxyisoindoline-2-carboxylate typically involves the reaction of 5-methoxyisoindoline-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-methoxyisoindoline-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of 5-methoxyisoindoline-2-carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 5-methoxyisoindoline-2-carboxylic acid.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 5-methoxyisoindoline-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can lead to compounds with various biological activities.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its derivatives may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxyisoindoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • tert-Butyl 5-methoxyisoindoline-1-carboxylate
  • tert-Butyl 5-methoxyisoindoline-3-carboxylate
  • tert-Butyl 5-methoxyisoindoline-4-carboxylate

Comparison: tert-Butyl 5-methoxyisoindoline-2-carboxylate is unique due to the position of the carboxylate group on the isoindoline ring This positional difference can significantly impact the compound’s reactivity and biological activity

Properties

IUPAC Name

tert-butyl 5-methoxy-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-5-6-12(17-4)7-11(10)9-15/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPRJHLDNXWKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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